Cas no 589-21-9 ((4-Bromophenyl)hydrazine)

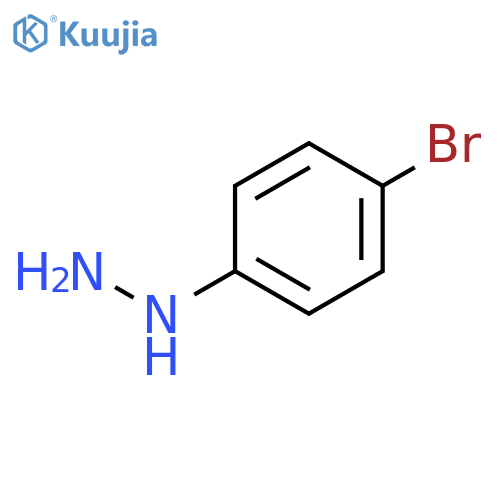

(4-Bromophenyl)hydrazine structure

商品名:(4-Bromophenyl)hydrazine

(4-Bromophenyl)hydrazine 化学的及び物理的性質

名前と識別子

-

- (4-Bromophenyl)hydrazine

- 4-BROMO PHENYL HYDRAZINE

- P-BROMOPHENYL HYDRAZINE

- P-BROMOPHENYL HYDRAZINE CP

- (4-bromo-2-phenyl)-hydrazine

- (4-bromophenyl)diazane

- 4-Br-phenylhydrazine

- Hydrazine,(4-bromophenyl)

- Hydrazine,(p-bromophenyl)

- para-bromophenylhydrazine

- (4-Bromo-phenyl)-hydrazine

- p-Bromophenylhydrazine

- 4-bromophenylhydrazine

- Hydrazine, (4-bromophenyl)-

- (p-Bromophenyl)hydrazine

- 1-Bromo-4-hydrazinobenzene

- Hydrazine, (p-bromophenyl)-

- NRESDXFFSNBDGP-UHFFFAOYSA-N

- 1D906VQ17M

- p-Bromphenylhydrazin

- PubChem21916

- 4-bromophenyl hydrazine

- 4-bromo-phenyl hydrazine

- (4-bromophenyl)-Hydrazine

- TimTec1_005956

- 1-(4-Bromophenyl)hydr

- Hydrazine,(4-bromophenyl)-

- DTXSID80207631

- AKOS000312970

- NCGC00173351-01

- NSC-190724

- Hydrazine, 1-(p-bromophenyl)-

- EINECS 209-640-7

- HMS1550O16

- PS-3070

- SCHEMBL7151

- NSC190724

- CS-0060253

- 1-(4-Bromophenyl)hydrazine

- NS00034040

- 2-IODOTETRAFLUOROETHYLTRIFLUOROMETHYLETHER

- 589-21-9

- FT-0617693

- UNII-1D906VQ17M

- NSC 190724

- SY101512

- 1-(4-Bromophenyl)hydrazine #

- BB 0249756

- W16688

- MFCD01935685

- A832075

- P-BROMOPHENYLHYDRAZINE [MI]

- Q27252272

- BBL009630

- STK697361

- DTXCID30130122

- Hydrazine, (4-bromophenyl)-, hydrochloride

- ALBB-024948

- hydrazine, (4-bromo)phenyl-

- DB-072544

-

- MDL: MFCD01935685

- インチ: 1S/C6H7BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2

- InChIKey: NRESDXFFSNBDGP-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1[H])N([H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 185.97900

- どういたいしつりょう: 185.979

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 79.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 38

- 疎水性パラメータ計算基準値(XlogP): 2.3

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.5672 (rough estimate)

- ゆうかいてん: 102-104

- ふってん: 285.6°Cat760mmHg

- フラッシュポイント: 126.5°C

- 屈折率: 1.5500 (estimate)

- PSA: 38.05000

- LogP: 2.50800

(4-Bromophenyl)hydrazine セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

(4-Bromophenyl)hydrazine 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

(4-Bromophenyl)hydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130893-1g |

(4-Bromophenyl)hydrazine |

589-21-9 | 97% | 1g |

¥111.00 | 2024-05-07 | |

| Chemenu | CM307989-10g |

(4-Bromophenyl)hydrazine |

589-21-9 | 95+% | 10g |

$296 | 2022-06-10 | |

| TRC | B700708-10mg |

(4-Bromophenyl)hydrazine |

589-21-9 | 10mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130893-10g |

(4-Bromophenyl)hydrazine |

589-21-9 | 97% | 10g |

¥531.00 | 2024-05-07 | |

| Apollo Scientific | OR016911-1g |

4-Bromophenylhydrazine |

589-21-9 | 1g |

£42.00 | 2025-02-19 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B863860-1g |

4-Bromophenylhydrazine |

589-21-9 | 96% | 1g |

¥324.00 | 2022-09-02 | |

| Alichem | A250000100-500mg |

4-Bromophenylhydrazine |

589-21-9 | 98% | 500mg |

$1068.20 | 2023-09-01 | |

| Alichem | A250000100-1g |

4-Bromophenylhydrazine |

589-21-9 | 98% | 1g |

$1634.45 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-TU108-200mg |

(4-Bromophenyl)hydrazine |

589-21-9 | 96% | 200mg |

157.0CNY | 2021-08-05 | |

| Alichem | A250000100-250mg |

4-Bromophenylhydrazine |

589-21-9 | 98% | 250mg |

$693.60 | 2023-09-01 |

(4-Bromophenyl)hydrazine 関連文献

-

1. CCXXII.—Bromination of acyl derivatives of phenylhydrazine. Preparation of 2 : 4-dibromophenylhydrazineJames Ernest Humphries,Roy Evans J. Chem. Soc. Trans. 1925 127 1676

-

2. CXXI.—Action of hydrogen peroxide on carbohydrates in the presence of ferrous sulphate. IVRobert Selby Morrell,James Murray Crofts J. Chem. Soc. Trans. 1903 83 1284

-

3. CCXXVI.—The action of halogens upon m- and p-nitrobenzaldehydephenylhydrazonesFrederick Daniel Chattaway,Arthur John Walker J. Chem. Soc. Trans. 1925 127 1687

-

4. CXCVIII.—The action of halogens on phenylhydrazones. Part I. The action of bromineJames Ernest Humphries,Edward Bloom,Roy Evans J. Chem. Soc. Trans. 1923 123 1766

-

Mahalingavelar Paramasivam,Akhil Gupta,Aaron M. Raynor,Sheshanth V. Bhosale,K. Bhanuprakash,V. Jayathirtha Rao RSC Adv. 2014 4 35318

589-21-9 ((4-Bromophenyl)hydrazine) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 503537-97-1(4-bromooct-1-ene)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:589-21-9)(4-Bromophenyl)hydrazine

清らかである:99%

はかる:100g

価格 ($):420.0